1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate
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Overview
Description
1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate is a complex organic compound with the molecular formula C45H89N2O4. It is a quaternary ammonium compound, characterized by the presence of long alkyl chains and a piperazine ring. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate typically involves the reaction of piperazine with octadecanoic acid derivatives. The process can be summarized as follows:
Esterification: Octadecanoic acid is reacted with ethylene glycol to form octadecanoic acid monoester.
Quaternization: The monoester is then reacted with 1-methylpiperazine in the presence of a methylating agent such as methyl sulfate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of octadecanoic acid and ethylene glycol are esterified in a controlled environment.
Continuous Quaternization: The ester is continuously fed into a reactor containing 1-methylpiperazine and methyl sulfate, ensuring a steady production of the final compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under mild conditions.
Major Products
Oxidation: Produces oxides and ketones.
Reduction: Yields amines and alcohols.
Substitution: Results in substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture studies to enhance membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It interacts with lipid membranes, altering their permeability and fluidity. This interaction is facilitated by the long alkyl chains and the quaternary ammonium center, which can disrupt lipid bilayers and enhance the delivery of other molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium chloride
- 1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium bromide
Uniqueness
1-Methyl-1,4-bis[2-[(1-oxooctadecyl)oxy]ethyl]piperazinium methyl sulfate is unique due to its specific methyl sulfate counterion, which imparts distinct solubility and reactivity properties compared to its chloride and bromide counterparts. This uniqueness makes it particularly suitable for specific industrial and research applications where these properties are advantageous.
Properties
CAS No. |
65060-32-4 |
---|---|
Molecular Formula |
C46H92N2O8S |
Molecular Weight |
833.3 g/mol |
IUPAC Name |
2-[4-methyl-4-(2-octadecanoyloxyethyl)piperazin-4-ium-1-yl]ethyl octadecanoate;methyl sulfate |
InChI |
InChI=1S/C45H89N2O4.CH4O4S/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-44(48)50-42-38-46-36-39-47(3,40-37-46)41-43-51-45(49)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;1-5-6(2,3)4/h4-43H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
KYLCUILMMLCFFX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN1CC[N+](CC1)(C)CCOC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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